molecular formula C10H14O4S B097947 2-Methoxyethyl 4-methylbenzenesulfonate CAS No. 17178-10-8

2-Methoxyethyl 4-methylbenzenesulfonate

Cat. No. B097947
CAS RN: 17178-10-8
M. Wt: 230.28 g/mol
InChI Key: TZXJJSAQSRHKCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds is detailed in one of the studies, which describes the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule. This molecule is then further reacted with various alkyl/aralkyl halides to produce a series of new sulfonamides . Although this does not directly describe the synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate, the methodology could potentially be adapted for its synthesis by changing the starting amine and halide reactants.

Molecular Structure Analysis

A structural and theoretical study based on Density Functional Theory (DFT) calculations was performed on a related compound, providing insights into molecular geometry optimization, spectral investigations, and theoretical calculations of various molecular properties . While this study does not directly analyze 2-Methoxyethyl 4-methylbenzenesulfonate, the methods used could be applied to study its molecular structure.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-Methoxyethyl 4-methylbenzenesulfonate. However, one paper discusses the reaction of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid with primary amines, which could be relevant if 2-Methoxyethyl 4-methylbenzenesulfonate were to react with amines under similar conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 2-methoxy-4-(methylsulfanyl)benzoic acid, were investigated, providing a potential approach to synthesize cardiotonic drugs . Another study examined the assay and decomposition dynamics of a similar compound, which could offer insights into the stability and decomposition of 2-Methoxyethyl 4-methylbenzenesulfonate under various conditions . Lastly, the reaction kinetics of 2-methoxybenzenediazonium with sulfite ions were studied, which might be relevant to understanding the reactivity of the sulfonate group in 2-Methoxyethyl 4-methylbenzenesulfonate .

Scientific Research Applications

  • Fluorophore Synthesis and Spectroscopy

    • 2-Methoxyethyl 4-methylbenzenesulfonate analogues have been studied for their application in synthesizing specific fluorophores, like Zinquin ester, which are used for detecting Zn(II) ions. These compounds exhibit bathochromic shifts in UV/visible spectra upon Zn(II) addition and form fluorescent complexes with Zn(II) (Kimber et al., 2003).
  • Crystal Growth and Optical Properties

    • The compound has been explored in the growth of large, high-quality organic nonlinear optical crystals. These studies focus on their optical transmittance, dielectric properties, and thermal stability, crucial for developing materials with specific optical applications (Xu et al., 2020).
  • Luminescent Lanthanide Coordination Polymers

    • 2-Methoxyethyl 4-methylbenzenesulfonate derivatives have been used to create luminescent lanthanide coordination polymers. These structures have been studied for their potential in luminescence applications, contributing to material science and photonics (Yang et al., 2008).
  • Infrared and Raman Spectroscopic Studies

    • The compound has been the subject of detailed spectroscopic analysis, including IR and Raman studies, to understand its molecular structure and behavior. This research aids in the development of advanced spectroscopic techniques (Ristova et al., 1999).
  • Terahertz (THz) Wave Applications

    • Studies have been conducted on derivatives of 2-Methoxyethyl 4-methylbenzenesulfonate for their efficiency in generating terahertz (THz) waves, which have wide-ranging applications in imaging and communications (Kim et al., 2012).
  • Organic Synthesis

    • The compound has been utilized in various organic synthesis processes, such as the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate), demonstrating its versatility as a chemical intermediary (Pan et al., 2020).
  • Corrosion Inhibition

    • Research has explored the use of 2-Methoxyethyl 4-methylbenzenesulfonate derivatives as corrosion inhibitors, particularly in acidic mediums, highlighting their potential in industrial applications (Ehsani et al., 2015).
  • Analytical Chemistry Applications

    • The compound has been used in analytical chemistry for the extraction and identification of pollutants in industrial effluents, demonstrating its utility in environmental monitoring (Alonso et al., 1999).
  • Biochemical Studies

    • Studies have been conducted on the binding of 2-Methoxyethyl 4-methylbenzenesulfonate derivatives with DNA, contributing to our understanding of molecular interactions in biochemistry (Vadivelan et al., 2017).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXJJSAQSRHKCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58320-73-3
Record name Polyethylene glycol monomethyl ether tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58320-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00884963
Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 4-methylbenzenesulfonate

CAS RN

17178-10-8, 58320-73-3
Record name 2-Methoxyethyl p-toluenesulfonate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Record name Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)
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Synthesis routes and methods I

Procedure details

A slurry of p-toluenesulfonyl chloride (205 g, 1.08 mol) and pyridine (150 mL) is stirred under an argon atmosphere. The temperature is maintained below 5° C. (ice-water bath), while ethylene glycol monomethyl ether (80 ml, 1 mol) is added slowly from a dropping funnel. After the addition is complete, the mixture is stirred for 1 h below 5° C. The mixture is poured into ice-water (1 L) and is extracted with dichloromethane (1.2 l). The organic layer is washed with ice-cold 6 M HCl (3×350 ml), and is reduced to a minimum volume by evaporation in vacuo.
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To tosyl chloride (50.0 g, 0.263 mol) at 0° C. and under nitrogen were added anhydrous dichloromethane (80 ml), anhydrous pyridine (23 ml, 24.3 g, 0.29 mol), 2-methoxyethanol (21.0 ml, 20.0 g, 0.263 mol) and a catalytic quantity of DMAP. After 10 minutes the mixture was warmed to room temperature, at which it was stirred for 16 hours. Dichloromethane (100 ml) and 1 M aqueous hydrochloric acid (50 ml) were added. The organic layer was isolated and washed with 1 M aqueous hydrochloric acid (4×30 ml) and water (4×30 ml), dried (Na2SO4) and concentrated in vacuo to give the title compound (51.68 g, 85%) as an oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 38 g of 2-methoxyethanol in 12 ml of pyridine was added portionwise, over two hours, 95.3 g of p-toluenesulfonyl chloride at 0° C. The reaction mixture was stirred for 20 hours, poured into 200 ml of concentrated hydrochloric acid and 1 liter of ice cubes, extracted with methylene chloride and washed successively with methylene chloride, water and a saturated sodium chloride solution. The organic phase was dried over magnesium sulfate and stripped to yield 99 g of 2-methoxyethyl tosylate as a yellow oil.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
95.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2-methoxyethanol (0.989 g, 13 mmol) was dissolved in 30 ml dichloromethane, and triethylamine (2.53 g, 25 mmol) was added to the solution. The reaction mixture was set to stir in an ice-water bath, and p-toluenesulfonyl chloride (3.22 g, 17 mmol) was added all at once. The ice was allowed to melt, and the reaction was continued overnight. The reaction mixture was then filtered, to remove all of the triethylamine hydrochloride, and the filtrate was washed with ml saturated NaHCO3(aq), then 30 ml 1N KHSO4(aq), then 30 ml saturated NaHCO3(aq). The organic layer was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation. The colorless oily residue was chromatographed on silica gel in 1:5 ethyl acetate:chloroform, to yield 2.77 g (92% yield) of 2-methoxyethyl tosylate as a viscous liquid.
Quantity
0.989 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
3.22 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyethyl 4-methylbenzenesulfonate

Citations

For This Compound
32
Citations
Y Wang, L Deng, Y Deng, J Han - The Journal of Organic …, 2018 - ACS Publications
… use 2-methoxyethan-1-ol 2f as substrate for this reaction, and the result indicated that it was a suitable substrate for this reaction, resulting in 2-methoxyethyl 4-methylbenzenesulfonate …
Number of citations: 51 pubs.acs.org
D Peña-Solórzano, M Scholler… - ACS Medicinal …, 2018 - ACS Publications
… (18) This compound was reacted with 2-methoxyethyl 4-methylbenzenesulfonate or 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate and subsequently deprotected to …
Number of citations: 15 pubs.acs.org
EA Rainbolt, KE Washington, MC Biewer… - Journal of Materials …, 2013 - pubs.rsc.org
… Briefly, 2-methoxyethanol was reacted with tosyl chloride to produce 2-methoxyethyl 4-methylbenzenesulfonate (1). Next, 1,4-cyclohexanediol was deprotonated with NaH then reacted …
Number of citations: 35 pubs.rsc.org
X Liang, X Chen, CY Li, Z Shen, X Fan, Q Zhou - Polymer, 2010 - Elsevier
Mesogen-jacketed liquid crystalline polymer (MJLCP) is a typical rod-shaped macromolecule. Its unique molecular architecture allows one to tune the geometric parameters of the …
Number of citations: 11 www.sciencedirect.com
AV Kazakova, AS Konev, IM Zorin… - Organic & …, 2019 - pubs.rsc.org
… 2-Methoxyethyl 4-methylbenzenesulfonate 7. A mixture of 2-methoxyethanol (1 g, 13.2 mmol… removed in vacuo to afford 2-methoxyethyl 4-methylbenzenesulfonate 7 as a colorless oil. …
Number of citations: 5 pubs.rsc.org
M Vettorazzi, E Angelina, S Lima, T Gonec… - European journal of …, 2017 - Elsevier
… Tosylate intermediates 2-methoxyethyl 4-methylbenzenesulfonate and oxiran-2-ylmethyl 4-… via reaction with 2-methoxyethyl 4-methylbenzenesulfonate and following hydrolysis of the …
Number of citations: 28 www.sciencedirect.com
X Cai, HX Zhai, J Wang, J Forrester, H Qu… - Journal of medicinal …, 2010 - ACS Publications
… Compound 52 was treated with iodomethane or 2-methoxyethyl-4-methylbenzenesulfonate to give corresponding intermediates 53 and 54. Alkylation of 53 and 54 with ethyl 7-…
Number of citations: 287 pubs.acs.org
Z Jia, W Yuan, C Sheng, H Zhao, H Hu… - Journal of Polymer …, 2015 - Wiley Online Library
We report the synthesis and characterization of a series of novel imidazolium cation and bis(trifluoromethane)sulfonimide anion (TFSI − )‐based ionic liquid (IL) model compounds and …
Number of citations: 31 onlinelibrary.wiley.com
BD Yestrepsky, Y Xu, ME Breen, X Li… - Bioorganic & medicinal …, 2013 - Elsevier
Resistance to antibiotics is an increasingly dire threat to human health that warrants the development of new modes of treating infection. We recently identified 1 (CCG-2979) as an …
Number of citations: 16 www.sciencedirect.com
S Oger, D Schapman, R Mougeot… - … A European Journal, 2019 - Wiley Online Library
… After 10 min at 0 C a solution of 2-methoxyethyl 4-methylbenzenesulfonate (5.5 g, 24.0 mmol) in THF (10 mL) was added at 0 C. After 1 h at 0 C the reaction mixture was warmed up to …

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